molecular formula C20H18N6O4S B2393181 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-36-3

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B2393181
CAS RN: 1116071-36-3
M. Wt: 438.46
InChI Key: TXMVBKCGSUNURS-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O4S and its molecular weight is 438.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic pathways to produce derivatives related to the given compound, emphasizing the importance of their structural aspects and properties. For instance, a study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues, which share a structural resemblance with the specified compound, revealed significant antitumor activities. These derivatives were found to have broad-spectrum antitumor activity and demonstrated potential mechanisms of action through molecular docking studies, suggesting their interaction with ATP binding sites of specific kinases (Al-Suwaidan et al., 2016).

Another study focused on the structural aspects of salt and inclusion compounds of related amide-containing isoquinoline derivatives. This research highlighted how different treatments with mineral acids could lead to diverse structural forms such as gels and crystalline solids, pointing to the versatile chemical behavior and structural adaptability of these compounds (Karmakar et al., 2007).

Biological Activities

The compound and its analogues have been explored for various biological activities, including antitumor, antimicrobial, and potential enzyme inhibition properties. For example, the vibrational spectroscopy and molecular docking studies of a closely related compound showed its inhibitory activity against the BRCA2 complex, suggesting its potential as a therapeutic agent in cancer treatment (El-Azab et al., 2016).

Additionally, the synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones for their antimicrobial activities highlighted the potential of quinazoline derivatives in combating microbial infections (Patel & Shaikh, 2011).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c1-29-15-8-7-12(9-16(15)30-2)26-18(28)13-5-3-4-6-14(13)23-20(26)31-10-17(27)24-19-21-11-22-25-19/h3-9,11H,10H2,1-2H3,(H2,21,22,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMVBKCGSUNURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.